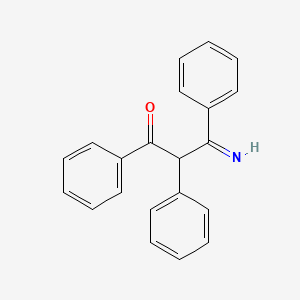

(3z)-3-Imino-1,2,3-triphenylpropan-1-one

Description

Properties

CAS No. |

4888-38-4 |

|---|---|

Molecular Formula |

C21H17NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

3-imino-1,2,3-triphenylpropan-1-one |

InChI |

InChI=1S/C21H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23)18-14-8-3-9-15-18/h1-15,19,22H |

InChI Key |

BLVAGJHFIBKMAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=N)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound (3Z)-3-Imino-1,2,3-triphenylpropan-1-one (C21H17NO) is a member of the class of compounds known as imines, which are characterized by the presence of a carbon-nitrogen double bond. This particular compound has garnered attention for its potential biological activities , particularly in the fields of anticancer , antioxidant , and antimicrobial research. This article aims to explore the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a central propanone moiety with three phenyl groups attached to it. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H17NO |

| Molecular Weight | 315.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study focusing on its anticancer properties, the compound demonstrated higher cytotoxicity compared to standard anticancer drugs like Tamoxifen against MCF-7 breast cancer cells .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound may also inhibit cell proliferation by disrupting the cell cycle at specific checkpoints .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in preventing oxidative damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

A recent study published in the International Journal of Pharmaceutical Research evaluated the efficacy of this compound on MCF-7 cells. The results indicated an IC50 value significantly lower than that of conventional treatments, suggesting a promising role for this compound in breast cancer therapy .

Case Study 2: Antioxidant Potential

In another investigation assessing antioxidant capabilities, this compound was tested against DPPH and ABTS radicals. The compound exhibited a strong reduction capacity comparable to well-known antioxidants like ascorbic acid .

Comparison with Similar Compounds

3-Hydroxy-1,3,3-triphenylpropan-1-one

Structural Differences :

- Substituent at Position 3: Hydroxy (-OH) vs. imino (=NH) group.

- Functional Groups: Both share a propanone backbone but differ in the reactive moiety (hydroxy vs. imino).

Property Implications :

- Polarity and Solubility: The hydroxy analog is more polar due to -OH’s hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the imino derivative .

- Reactivity: The imino group may participate in tautomerism (e.g., keto-enol tautomerism) or act as a nucleophile, whereas the hydroxy group is acidic and prone to oxidation.

- Safety : The hydroxy analog’s safety data (e.g., first-aid measures for inhalation) suggest occupational handling risks, but toxicity differences between -OH and =NH groups remain unquantified .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

Structural Differences :

- Substituents: A single 3-methylphenyl group and methylamino (-NHCH₃) at position 2 vs. three phenyl groups and imino at position 3.

Property Implications :

- Pharmacological Potential: Methylamino propanones are often intermediates in drug synthesis (e.g., stimulants), whereas the imino-triphenyl variant’s bioactivity remains unexplored .

1-(3-Aminophenyl)propan-1-one

Structural Differences :

- Substituents: A single 3-aminophenyl group vs. three phenyl groups and an imino group.

Property Implications :

- Basicity: The primary amino (-NH₂) group is more basic than the imino (=NH), affecting protonation states under physiological conditions .

Z-Configured Diketopiperazine Derivatives

Structural Differences :

- Core Structure: Diketopiperazine (six-membered ring with two ketones) vs. propanone with imino and aryl groups.

Functional Parallels :

- Bioactivity: Z-configured diketopiperazines (e.g., albonoursin analogs) exhibit antiviral activity (IC₅₀ = 6.8–41.5 μM against H1N1) .

Tabulated Structural and Functional Comparison

Research Implications and Gaps

- Electronic Effects: The imino group’s electron-withdrawing nature may alter the propanone’s reactivity compared to hydroxy or amino analogs.

- Synthetic Challenges : Introducing three phenyl groups likely complicates synthesis and purification, as seen in the 95% purity of simpler analogs .

- Bioactivity : Further studies are needed to explore whether the Z-configuration and triphenyl design confer antiviral or cytotoxic properties akin to diketopiperazines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3Z)-3-Imino-1,2,3-triphenylpropan-1-one, and how can stereochemical outcomes be controlled?

- Methodological Answer : The synthesis of this compound can be approached via condensation reactions between triphenylacetophenone derivatives and ammonia or amine precursors. For stereochemical control, chiral catalysts or enantioselective reagents (e.g., chiral amines or organocatalysts) may be employed to favor the (Z)-isomer. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize tautomerization between imino and enaminone forms. Techniques like HPLC with chiral columns or circular dichroism (CD) spectroscopy can verify stereochemical purity .

Q. How can researchers characterize the tautomeric equilibrium between the imino and enaminone forms of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can identify tautomeric forms by analyzing chemical shifts and coupling constants. X-ray crystallography provides definitive structural confirmation. Computational methods (DFT calculations) may predict tautomer stability under varying conditions (e.g., pH, solvent) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its (3E)-isomer?

- Methodological Answer : NOESY (Nuclear Overhauser Effect Spectroscopy) can differentiate (Z) and (E) isomers by detecting spatial proximity of protons. Infrared (IR) spectroscopy identifies differences in hydrogen-bonding patterns, while UV-Vis spectroscopy may reveal shifts in conjugation due to geometric isomerism .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the imino group’s electrophilicity, enhancing nucleophilic attack. Acidic conditions protonate the imino nitrogen, increasing electrophilicity but risking tautomerization. Kinetic studies under controlled pH and solvent environments, monitored via stopped-flow spectroscopy, can quantify reactivity trends .

Q. What strategies mitigate data contradictions in reported biological activities of this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time) or impurities. Researchers should:

- Validate purity via HPLC-MS and elemental analysis.

- Standardize assays using reference compounds (e.g., positive/negative controls).

- Perform dose-response curves to distinguish specific activity from nonspecific toxicity.

Cross-referencing with structural analogs (e.g., trifluoromethyl or chlorophenyl derivatives) may clarify structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) simulates binding to active sites, guided by the compound’s hydrogen-bonding (imino group) and π-π stacking (phenyl rings) capabilities. Molecular dynamics (MD) simulations assess stability of ligand-target complexes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. What experimental designs address limitations in studying the compound’s photostability or oxidative degradation?

- Methodological Answer : Accelerated stability studies under UV/visible light exposure (ICH Q1B guidelines) identify degradation pathways. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) detects degradation products. Antioxidants (e.g., BHT) or inert atmospheres (N) can minimize oxidative side reactions during synthesis/storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.